1-[4-[2-(6-Amino-9H-purin-8-ylsulfanyl)ethoxy]phenyl]ethanone
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Overview
Description
1-(4-{2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]ETHOXY}PHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines a purine base with a phenyl group through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]ETHOXY}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced to the purine base using thiolating agents under controlled conditions.
Ethoxy Linkage Formation: The ethoxy group is attached to the sulfanyl-purine intermediate through an etherification reaction.
Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts acylation reaction, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]ETHOXY}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-{2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]ETHOXY}PHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-{2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]ETHOXY}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to nucleic acids, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may interfere with DNA replication and transcription processes, leading to inhibition of cell proliferation. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purine: A simpler purine derivative with similar biochemical properties.
2-Amino-9H-purin-6-ol: Another purine derivative with hydroxyl substitution.
N6-(2-Hydroxyethyl)adenosine: A nucleoside analog with a hydroxyethyl group.
Uniqueness
1-(4-{2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]ETHOXY}PHENYL)ETHAN-1-ONE is unique due to its combination of a purine base with a phenyl group through an ethoxy linkage, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler analogs.
Properties
Molecular Formula |
C15H15N5O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[4-[2-[(6-amino-7H-purin-8-yl)sulfanyl]ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H15N5O2S/c1-9(21)10-2-4-11(5-3-10)22-6-7-23-15-19-12-13(16)17-8-18-14(12)20-15/h2-5,8H,6-7H2,1H3,(H3,16,17,18,19,20) |
InChI Key |
RQMJJWLDLORNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCSC2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
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